molecular formula C10H9F5N2 B1408660 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1707358-19-7

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B1408660
CAS No.: 1707358-19-7
M. Wt: 252.18 g/mol
InChI Key: KKTKYPANTDVQGV-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It features a pyridine ring substituted with a trifluoromethyl group and a difluoropyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine moiety can be synthesized through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.

    Substitution on the Pyridine Ring: The trifluoromethyl group is introduced onto the pyridine ring using a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the pyrrolidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluoropyrrolidin-1-yl)-5-fluorobenzaldehyde
  • 2-(3,3-Difluoropyrrolidin-1-yl)nicotinaldehyde
  • 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde

Uniqueness

3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both difluoropyrrolidinyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTKYPANTDVQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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